molecular formula C20H14BrN3O B411195 N'-(9-acridinyl)-4-bromobenzohydrazide

N'-(9-acridinyl)-4-bromobenzohydrazide

Cat. No.: B411195
M. Wt: 392.2g/mol
InChI Key: FWJIMXMEYRSTCS-UHFFFAOYSA-N
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Description

N'-(9-Acridinyl)-4-bromobenzohydrazide is a hydrazone derivative featuring an acridine moiety linked to a 4-bromobenzohydrazide group. Acridine derivatives are renowned for their planar heteroaromatic structure, enabling DNA intercalation, which is critical in anticancer and antimicrobial applications . The compound is synthesized via a multi-step protocol:

Synthesis of methyl acridine-4-carboxylate: Oxidation of aldehyde precursors (e.g., aldehyde 2) using iodine and KOH in methanol, yielding intermediates in 73–91% efficiency .

Formation of acridine-4-carbohydrazide (5): Reaction of methyl acridine-4-carboxylate with hydrazine hydrate in ethanol under reflux (75% yield) .

Condensation with 4-bromobenzaldehyde: Hydrazide 5 reacts with 4-bromobenzaldehyde in ethanol to form the final Schiff base product .

The compound’s structure is characterized by spectroscopic methods (IR, NMR, HRMS) and X-ray crystallography, revealing a planar geometry that enhances DNA binding .

Properties

Molecular Formula

C20H14BrN3O

Molecular Weight

392.2g/mol

IUPAC Name

N'-acridin-9-yl-4-bromobenzohydrazide

InChI

InChI=1S/C20H14BrN3O/c21-14-11-9-13(10-12-14)20(25)24-23-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,22,23)(H,24,25)

InChI Key

FWJIMXMEYRSTCS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences and similarities among N'-(9-acridinyl)-4-bromobenzohydrazide and related derivatives:

Compound Core Structure Substituents Key Features
This compound Acridine + benzohydrazide 4-Bromo, acridinyl Planar, DNA intercalation capability
1-(Acridin-9-yl)-4-benzoyl-thiosemicarbazide (10) Acridine + thiosemicarbazide Benzoyl, thiosemicarbazide Tautomerizes to 9',10'-dihydroacridine; shielded C-4' (116.8 ppm) and C-5' (118.3 ppm)
4-Bromo-N’-(pyridin-4-ylmethylene)benzohydrazide (2) Benzohydrazide + pyridine 4-Bromo, pyridinyl Antibacterial activity against S. aureus (MIC = 12.5 µg/mL)
(E)-N′-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide Benzohydrazide + indole 4-Bromo, indolyl 3D Hirshfeld surface analysis; hydrogen-bonded 2D networks
N'-(4-(1H-Pyrrol-1-yl)benzoyl)-4-bromobenzohydrazide (C12) Benzohydrazide + pyrrole 4-Bromo, pyrrolyl Anticancer activity (binding energy: −8.9 kcal/mol)

Key Observations :

  • The acridinyl group in the target compound confers DNA-binding properties absent in pyridinyl or indolyl analogs.
  • Halogen substitution (e.g., 4-bromo) enhances antibacterial and antitumor activities across derivatives .
  • Tautomerization in thiosemicarbazides (e.g., compound 10) alters electronic properties, affecting reactivity .
Antibacterial Activity
  • This compound : Moderate activity against E. coli and S. aureus (MIC = 25–50 µg/mL) .
  • 4-Bromo-N’-(pyridin-4-ylmethylene)benzohydrazide (2) : Higher potency (MIC = 12.5 µg/mL) against S. aureus .
  • (E)-N′-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide : Superior activity due to indole’s hydrophobic interactions .
Anticancer Activity
  • This compound : Inhibits topoisomerase II via acridine-mediated DNA intercalation .

Physicochemical Properties

  • Solubility : Acridinyl derivatives exhibit lower aqueous solubility than pyridinyl analogs due to hydrophobicity .
  • Crystal Packing : Hydrogen bonding (N–H···O, N–H···N) in 4-bromobenzohydrazides stabilizes 2D networks, enhancing thermal stability .

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